molecular formula C21H18N6O4 B12169375 N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide

N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide

Cat. No.: B12169375
M. Wt: 418.4 g/mol
InChI Key: SLRLXPGTWQZIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a propanedihydrazide derivative featuring two 5-methyl-substituted indol-3-ylidene moieties with distinct stereochemistry (E and Z configurations). Its molecular weight is 474.52 g/mol, and it exists as a dry powder, adhering to Lipinski’s rule for drug-likeness . The indol-2-one core is structurally analogous to isatin (indole-2,3-dione), a scaffold renowned for diverse biological activities, including anticancer, antiviral, and anticonvulsant effects . The compound’s stereochemistry and substituents (methyl groups at position 5 of the indole rings) are critical determinants of its physicochemical and pharmacological properties.

Properties

Molecular Formula

C21H18N6O4

Molecular Weight

418.4 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]propanediamide

InChI

InChI=1S/C21H18N6O4/c1-10-3-5-14-12(7-10)18(20(30)22-14)26-24-16(28)9-17(29)25-27-19-13-8-11(2)4-6-15(13)23-21(19)31/h3-8,22-23,30-31H,9H2,1-2H3

InChI Key

SLRLXPGTWQZIBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide typically involves the condensation of appropriate indole derivatives with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide exhibit significant anticancer properties. For instance:

Study Findings
A study published in Frontiers in Pharmacology (2024) found that indole derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
In vitro tests indicated that the compound effectively reduced tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens:

Pathogen Activity
Staphylococcus aureusInhibition of growth at low concentrations .
Escherichia coliEffective against resistant strains .

Research indicates that the mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

Indole derivatives have been studied for their anti-inflammatory properties:

Mechanism Effect
Inhibition of NF-kB pathwayReduced production of pro-inflammatory cytokines .
Suppression of COX enzymesLowered prostaglandin synthesis, leading to decreased inflammation .

Neuroprotective Effects

Compounds related to this compound have been investigated for neuroprotective effects:

Study Findings
Research published in Journal of Medicinal Chemistry (2024) reported that these compounds can protect neuronal cells from oxidative stress-induced apoptosis .
They also enhance cognitive function in animal models of neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A recent clinical trial evaluated the efficacy of an indole-based compound similar to N'~1~-[(3E)-5-methyl... in patients with advanced melanoma. The results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments.

Case Study 2: Antimicrobial Resistance

In a laboratory setting, researchers tested the compound against multidrug-resistant strains of Escherichia coli. The results showed that it effectively inhibited bacterial growth at sub-MIC concentrations, suggesting its potential as a new therapeutic option against resistant infections.

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

Compound Name Molecular Weight Substituents (Indole Position) Stereochemistry Key Features
Target Compound 474.52 5-methyl E/Z Propanedihydrazide backbone; Lipinski-compliant
N′~1~-[(3E)-5-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]-N′~10~-...decanedihydrazide 688.87 5-methoxy, 1-pentyl E/Z Longer decanedihydrazide chain; increased lipophilicity
N'~1~-[(3E)-1-Isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-...propanedihydrazide 474.52 1-isopropyl E/Z Isopropyl substitution at N1; similar MW but altered steric effects
3,4,5-Trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide ~450 (estimated) Benzohydrazide, 3,4,5-trimethoxy N/A Benzohydrazide backbone; enhanced electron-withdrawing groups

Key Observations :

  • Chain Length : The target compound’s propanedihydrazide backbone (3-carbon spacer) contrasts with the decanedihydrazide analogue (10-carbon spacer) in , which likely increases flexibility and alters binding kinetics .
  • Substituent Effects: Methyl vs. N1 Substitution: The isopropyl group in introduces steric bulk, which may hinder target engagement compared to the unsubstituted N1 in the target compound .

Table 2: Comparative Bioactivity of Indolylidene Hydrazide Derivatives

Compound Class Biological Activity Mechanism of Action Potency (IC50/EC50) Reference
Target Compound Anticancer (predicted based on structural analogs) Apoptosis induction via mitochondrial membrane disruption Not yet reported
Benzohydrazide Derivatives Cytotoxic against L1210, REH, K562, CEM, and HeLa cells Caspase activation, DNA fragmentation Submicromolar (e.g., 5t: IC50 ~0.5 µM)
Isatin Thiosemicarbazones Antiviral (vaccinia, variola), tuberculostatic Viral replication inhibition EC50: 4.3–17.7 mg/mL
5-Fluoroindolylidene Maleate Tyrosine kinase inhibition (anticancer) Receptor tyrosine kinase (RTK) blockade Not specified

Key Findings :

  • Unlike methisazone (), which has antiviral activity, the target compound’s methyl substituents may prioritize anticancer over antiviral effects due to enhanced lipophilicity and membrane penetration .

Computational and Experimental Insights

Molecular Similarity and SAR Trends

  • Chemical Similarity Metrics : Tanimoto and Dice indices () indicate that the target compound clusters with other indolylidene hydrazides, sharing >80% structural similarity with and derivatives .
  • SAR Principles : Bioactivity profiles strongly correlate with structural features (). For example:
    • The 5-methyl group in the target compound aligns with active benzohydrazide derivatives (e.g., 5t in ), where electron-donating groups enhance cytotoxicity .
    • E/Z stereochemistry may influence binding to targets like tyrosine kinases, as seen in .

Physicochemical and ADME Properties

  • Lipophilicity : The target compound’s logP (predicted ~3.5) is lower than the decanedihydrazide analogue (logP ~5.2, ), favoring better aqueous solubility .
  • Metabolic Stability : Methyl substituents reduce susceptibility to oxidative metabolism compared to methoxy or pentyl groups () .

Biological Activity

The compound N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Molecular Formula: C15H16N4O2
Molar Mass: 284.32 g/mol
CAS Number: Not explicitly listed but can be derived from structural components.

Antimicrobial Activity

Recent studies have shown that compounds with indole structures exhibit significant antimicrobial properties. For instance, derivatives of indole have been evaluated against various bacterial strains:

Compound Bacterial Strain MIC (μM) MBC (μM)
Compound 5dStaphylococcus aureus37.9–113.857.8–118.3
Compound 5gPseudomonas aeruginosa248–372372–1240
Compound 5kEscherichia coli43–172Not reported

These compounds demonstrated superior activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The indole-based hydrazones have also been investigated for their anticancer properties. A study focusing on similar compounds indicated that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. For example:

  • Mechanism of Action: Indole derivatives often induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

Case Study: Indole Derivative Efficacy

A specific study reported that an indole-derived hydrazone exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The compound's ability to induce reactive oxygen species (ROS) was linked to its anticancer effects .

Other Biological Activities

Beyond antimicrobial and anticancer effects, the compound also shows promise in other areas:

  • Antioxidant Activity: Indole derivatives are known to scavenge free radicals, contributing to their protective effects against oxidative stress.
  • Anti-inflammatory Effects: Some studies have indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Safety and Toxicity

Evaluation of toxicity is crucial for any therapeutic agent. Preliminary assessments of indole derivatives indicate low cytotoxicity against normal human cell lines (e.g., HEK-293), suggesting a favorable safety profile . However, further toxicological studies are necessary to fully understand the safety implications of long-term use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.